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2-(2,4-dichlorophenyl)-3-(2,4-dimethylphenyl)quinazolin-4(3H)-one
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Overview
Description
2-(2,4-DICHLOROPHENYL)-3-(2,4-DIMETHYLPHENYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of dichlorophenyl and dimethylphenyl groups attached to the quinazolinone core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-3-(2,4-DIMETHYLPHENYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of Substituents: The dichlorophenyl and dimethylphenyl groups are introduced via electrophilic aromatic substitution reactions.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the quinazolinone ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENYL)-3-(2,4-DIMETHYLPHENYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-3-(2,4-DIMETHYLPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptors: Acting as an agonist or antagonist at various receptors.
Interfering with Cellular Pathways: Affecting signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DICHLOROPHENYL)-3-(2,4-DIMETHYLPHENYL)-4(3H)-QUINAZOLINONE: Characterized by the presence of dichlorophenyl and dimethylphenyl groups.
2-(2,4-DICHLOROPHENYL)-3-(2,4-DIMETHYLPHENYL)-4(3H)-QUINAZOLINONE: Similar structure but with different substituents on the aromatic rings.
Uniqueness
The uniqueness of 2-(2,4-DICHLOROPHENYL)-3-(2,4-DIMETHYLPHENYL)-4(3H)-QUINAZOLINONE lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C22H16Cl2N2O |
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Molecular Weight |
395.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-3-(2,4-dimethylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H16Cl2N2O/c1-13-7-10-20(14(2)11-13)26-21(16-9-8-15(23)12-18(16)24)25-19-6-4-3-5-17(19)22(26)27/h3-12H,1-2H3 |
InChI Key |
QCIWTQNRZYBUSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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